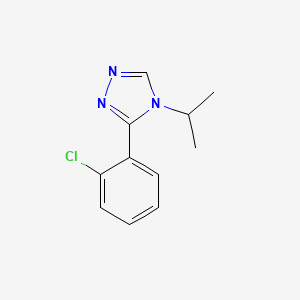

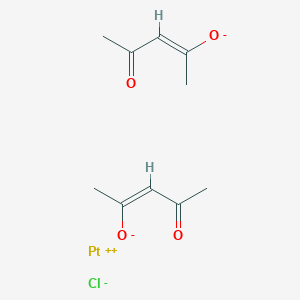

![molecular formula C21H17N3O B2384250 1-fenil-1H-indol-2,3-diona 3-[N-(2-metilfenil)hidrazona] CAS No. 303984-72-7](/img/structure/B2384250.png)

1-fenil-1H-indol-2,3-diona 3-[N-(2-metilfenil)hidrazona]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]” is a chemical compound with the molecular formula C14H9NO2 . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can contribute to the fragrances of some flowers .

Synthesis Analysis

The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol han demostrado propiedades antivirales prometedoras. Por ejemplo:

- Xue et al. sintetizaron derivados de 6-amino-4-sustituidosalquil-1H-indol-2-carboxilato sustituido, con el compuesto metil 6-amino-4-isobutoxi-1H-indol-2-carboxilato mostrando actividad inhibitoria contra la influenza A .

- Los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron una potente actividad antiviral contra el virus Coxsackie B4 .

Actividad antituberculosa

Los investigadores han explorado los derivados del indol por su eficacia contra la tuberculosis (TB). Cabe destacar:

- Los derivados de isoindolina-1,3-diona se han investigado por su actividad antituberculosa .

- Las simulaciones de acoplamiento molecular sugieren que algunos derivados inhiben la tubulina al unirse al sitio de la colchicina .

Propiedades antiinflamatorias y analgésicas

Los derivados de benzosulfonamida y carboxamida que contienen benzotiazol se han evaluado por sus actividades antiinflamatorias y analgésicas in vivo .

Otras actividades biológicas

Los derivados del indol también impactan en varias otras áreas, que incluyen:

En resumen, “1-fenil-1H-indol-2,3-diona 3-[N-(2-metilfenil)hidrazona]” tiene un inmenso potencial en diversas aplicaciones biológicas. Su estructura única y su farmacoforo lo convierten en un compuesto emocionante para su posterior exploración en el desarrollo de fármacos y las posibilidades terapéuticas. 🌟 .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that enables them to exhibit a broad spectrum of biological activities . The interaction often involves the formation of bonds with the active sites of the target molecules, leading to changes in their function .

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

It is mentioned that the most potent derivatives of indole have acceptable pharmacokinetic profiles and are favorable for oral drug administration . This suggests that the compound could have good bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects. These could include the inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, inhibition of malaria parasites, and inhibition of cholinesterase activity .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The primary advantage of using 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] in lab experiments is its ability to act as a ligand for metal ions and drugs. This property allows 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] to be used as a fluorescent probe for imaging, as well as a drug delivery vehicle. The primary limitation of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] can be time consuming and require specialized equipment.

Direcciones Futuras

The future of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is very promising, as it has a wide range of potential applications in scientific research. Possible future directions for 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] include further research into its ability to act as a fluorescent probe, as well as its ability to be used as a drug delivery vehicle. Additionally, further research into the synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] could lead to more efficient and cost-effective production methods. Other potential future directions include the use of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] in biochemistry, biotechnology, and medical applications.

Métodos De Síntesis

The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is a relatively straightforward process. It involves the reaction of 1-phenyl-2,3-dihydro-1H-indole-2,3-dione (PID) with N-(2-methylphenyl)hydrazine in an organic solvent. The reaction is typically performed in anhydrous conditions, and yields a white solid which is then purified using silica gel chromatography. The resulting compound is 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone], which can then be used in further experiments.

Análisis Bioquímico

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

3-[(2-methylphenyl)diazenyl]-1-phenylindol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-15-9-5-7-13-18(15)22-23-20-17-12-6-8-14-19(17)24(21(20)25)16-10-3-2-4-11-16/h2-14,25H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKACBFRYXWNCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2384167.png)

![N-[4-(2-ethylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2384179.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2384180.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2384182.png)

![N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2384186.png)

![1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384189.png)